Lithium tartrate
Overview
Description
Lithium tartrate is a chemical compound with the molecular formula C₄H₄Li₂O₆. It is a salt formed from lithium and tartaric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tartrate can be synthesized through the reaction of lithium hydroxide with tartaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide is gradually added to a solution of tartaric acid until the pH reaches a neutral level. The resulting solution is then evaporated to obtain dithis compound crystals.
Industrial Production Methods
In industrial settings, dithis compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure the purity and yield of the final product. The compound is then purified through recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different lithium salts and organic compounds.
Reduction: Under certain conditions, it can be reduced to form this compound and other derivatives.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts such as sodium chloride, potassium bromide.
Major Products Formed
Oxidation: Lithium carbonate, lithium oxalate.
Reduction: this compound, lithium succinate.
Substitution: Metal tartrates (e.g., sodium tartrate, potassium tartrate).
Scientific Research Applications
Lithium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bipolar disorder due to its lithium content.
Industry: Utilized in the production of specialty chemicals and as an additive in certain manufacturing processes.
Mechanism of Action
The mechanism of action of dilithium tartrate is primarily related to its lithium ions. Lithium ions can interact with various molecular targets and pathways, including:
Enzyme Inhibition: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3, which plays a role in cellular signaling.
Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter release and uptake, affecting mood and behavior.
Ion Channel Regulation: Lithium ions can influence the activity of ion channels, impacting cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Sodium tartrate: A sodium salt of tartaric acid with different chemical properties.
Uniqueness
Lithium tartrate is unique due to its specific combination of lithium and tartaric acid, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
dilithium;2,3-dihydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCYXJAEFHYHPP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Li2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953073 | |
Record name | Dilithium 2,3-dihydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30903-88-9, 868-17-7 | |
Record name | Dilithium 2,3-dihydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dilithium tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of hydrogen bonding in dilithium tartrate frameworks?
A1: Hydrogen bonding plays a crucial role in the formation and stability of dithis compound frameworks. The research highlights the diverse hydrogen-bonding patterns observed in eight anhydrous dilithium tartrates, emphasizing the influence of different tartrate isomers (meso, chiral, and racemic) on these patterns []. These patterns vary in dimensionality and strength, directly impacting the framework's overall structure and properties. The study utilizes FTIR spectroscopy to demonstrate a correlation between O–H stretching frequency shifts and the relative strengths of hydrogen bonds [].
Q2: How does the choice of tartrate isomer affect the structure of dithis compound?
A2: The study reveals that using meso, chiral, or racemic isomers of tartaric acid as starting materials leads to distinct dithis compound polymorphs with varying crystal structures and space groups []. For instance, reactions with meso-tartaric acid yielded two new polymorphs in space groups P21/c and Cc, while racemic and chiral tartaric acid resulted in frameworks with P21/c and C2 space groups, respectively []. This highlights the significant influence of isomer selection on the final framework architecture.
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